molecular formula C13H18N4O B2878736 (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile CAS No. 477709-75-4

(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile

Cat. No.: B2878736
CAS No.: 477709-75-4
M. Wt: 246.314
InChI Key: NAHFBGLGGMXDAP-FLIBITNWSA-N
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Description

(Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile is an organic compound known for its unique structure and potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the 4-ethyl-3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under acidic conditions, followed by alkylation with methyl iodide.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where dimethylamine reacts with an appropriate halide precursor.

    Formation of the Propenenitrile Moiety: The final step involves the Knoevenagel condensation reaction between the pyrazole derivative and malononitrile in the presence of a base such as piperidine, leading to the formation of the (Z)-configured propenenitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under catalytic hydrogenation conditions.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Primary amines derived from the nitrile group.

    Substitution: Halogenated or nitro-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe in biological assays due to its potential to interact with biomolecules and emit fluorescence.

Industry

    Agriculture: The compound may be explored as a precursor for agrochemicals, including herbicides and pesticides.

    Polymer Science: Its reactive groups allow for incorporation into polymer backbones, enhancing the properties of the resulting materials.

Mechanism of Action

The mechanism by which (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The nitrile and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile: The E-isomer of the compound, differing in the spatial arrangement around the double bond.

    3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]propanoic acid: A related compound where the nitrile group is replaced by a carboxylic acid.

Uniqueness

The Z-configuration of (Z)-3-(dimethylamino)-2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-propenenitrile imparts unique steric and electronic properties, influencing its reactivity and interactions compared to its E-isomer and other related compounds. This configuration can affect the compound’s binding affinity in biological systems and its performance in catalytic applications.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-6-12-9(2)15-17(10(12)3)13(18)11(7-14)8-16(4)5/h8H,6H2,1-5H3/b11-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHFBGLGGMXDAP-FLIBITNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C(=O)C(=CN(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N(N=C1C)C(=O)/C(=C\N(C)C)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323081
Record name (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477709-75-4
Record name (Z)-3-(dimethylamino)-2-(4-ethyl-3,5-dimethylpyrazole-1-carbonyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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